molecular formula C8H6N4O2S B1454601 2-(Pyrimidin-2-ylamino)-1,3-thiazole-4-carboxylic acid CAS No. 1283109-30-7

2-(Pyrimidin-2-ylamino)-1,3-thiazole-4-carboxylic acid

Cat. No. B1454601
CAS RN: 1283109-30-7
M. Wt: 222.23 g/mol
InChI Key: ATSIABWQQQSHQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Pyrimidin-2-ylamino)-1,3-thiazole-4-carboxylic acid, also known as PTCA, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. PTCA belongs to a class of compounds known as thiazole derivatives, which have been extensively studied for their diverse biological activities, including anti-inflammatory, anti-cancer, anti-microbial, and anti-viral properties.

Advantages and Limitations for Lab Experiments

2-(Pyrimidin-2-ylamino)-1,3-thiazole-4-carboxylic acid has several advantages for use in laboratory experiments, including its high purity, stability, and solubility in various solvents. However, this compound has some limitations, including its low water solubility and potential toxicity at high concentrations. Therefore, careful consideration should be given to the appropriate concentration of this compound to be used in experiments.

Future Directions

There are several future directions for research on 2-(Pyrimidin-2-ylamino)-1,3-thiazole-4-carboxylic acid. One potential area of research is the development of this compound derivatives with improved pharmacological properties, such as increased water solubility and reduced toxicity. Another area of research is the investigation of the potential of this compound as a therapeutic agent for the treatment of various inflammatory and neoplastic diseases. Additionally, the mechanisms of action of this compound need to be further elucidated to fully understand its therapeutic potential.
In conclusion, this compound is a promising compound with potential therapeutic applications in the treatment of various inflammatory and neoplastic diseases. The synthesis of this compound has been optimized to improve its yield and purity, making it suitable for various applications. Further research is needed to fully understand the mechanisms of action of this compound and to develop this compound derivatives with improved pharmacological properties.

Scientific Research Applications

2-(Pyrimidin-2-ylamino)-1,3-thiazole-4-carboxylic acid has been extensively studied for its potential therapeutic applications. In particular, this compound has been shown to exhibit potent anti-inflammatory and anti-cancer activities. This compound has been found to inhibit the expression of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases, such as rheumatoid arthritis, asthma, and inflammatory bowel disease.

Biochemical Analysis

Biochemical Properties

2-(Pyrimidin-2-ylamino)-1,3-thiazole-4-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the primary interactions of this compound is with the enzyme cyclooxygenase (COX), where it acts as an inhibitor. This interaction is significant because it can modulate the inflammatory response by inhibiting the production of prostaglandins. Additionally, this compound has been shown to interact with proteins involved in cell signaling pathways, such as mitogen-activated protein kinases (MAPKs), thereby influencing cellular responses to external stimuli .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In cancer cells, this compound has been observed to induce apoptosis by activating caspase enzymes and promoting the cleavage of poly ADP-ribose polymerase (PARP). This apoptotic effect is mediated through the modulation of cell signaling pathways, including the inhibition of the PI3K/Akt pathway and the activation of the p53 pathway . Furthermore, this compound affects gene expression by altering the transcriptional activity of key regulatory genes involved in cell cycle progression and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of target enzymes, such as cyclooxygenase, and inhibits their catalytic activity. This binding interaction is facilitated by the hydrogen bonding and hydrophobic interactions between the compound and the enzyme’s active site residues . Additionally, this compound can modulate gene expression by interacting with transcription factors and altering their binding affinity to DNA . This modulation leads to changes in the expression levels of genes involved in cell proliferation, apoptosis, and inflammation.

Temporal Effects in Laboratory Settings

The effects of this compound over time have been studied extensively in laboratory settings. The compound exhibits good stability under physiological conditions, with minimal degradation observed over extended periods . In in vitro studies, the long-term exposure of cells to this compound has been shown to result in sustained inhibition of cell proliferation and induction of apoptosis . In in vivo studies, the compound has demonstrated prolonged anti-inflammatory effects, with a gradual reduction in inflammatory markers over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits anti-inflammatory and anti-proliferative effects without significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . The threshold dose for these adverse effects varies depending on the animal model and the duration of exposure. It is crucial to determine the optimal dosage that maximizes therapeutic benefits while minimizing toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, to enhance their excretion from the body . The compound also influences metabolic flux by modulating the activity of key metabolic enzymes, thereby affecting the levels of metabolites involved in energy production and biosynthesis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is actively transported into cells by organic anion transporters (OATs) and organic cation transporters (OCTs) . Once inside the cells, it can bind to intracellular proteins, such as albumin and cytoplasmic chaperones, which facilitate its distribution to various cellular compartments . The localization and accumulation of the compound within specific tissues are influenced by factors such as tissue perfusion, binding affinity to transporters, and the presence of efflux pumps.

properties

IUPAC Name

2-(pyrimidin-2-ylamino)-1,3-thiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N4O2S/c13-6(14)5-4-15-8(11-5)12-7-9-2-1-3-10-7/h1-4H,(H,13,14)(H,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATSIABWQQQSHQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)NC2=NC(=CS2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Pyrimidin-2-ylamino)-1,3-thiazole-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
2-(Pyrimidin-2-ylamino)-1,3-thiazole-4-carboxylic acid
Reactant of Route 3
2-(Pyrimidin-2-ylamino)-1,3-thiazole-4-carboxylic acid
Reactant of Route 4
2-(Pyrimidin-2-ylamino)-1,3-thiazole-4-carboxylic acid
Reactant of Route 5
Reactant of Route 5
2-(Pyrimidin-2-ylamino)-1,3-thiazole-4-carboxylic acid
Reactant of Route 6
Reactant of Route 6
2-(Pyrimidin-2-ylamino)-1,3-thiazole-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.